7-(3,4-Dimethoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 3,4-Dimethoxyphenyl substituent at position 7, which enhances electron-donating properties and influences binding interactions.
- Thiophen-2-yl group at position 2, contributing to π-π stacking and hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C17H14N4O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14N4O2S/c1-22-13-6-5-11(10-14(13)23-2)12-7-8-18-17-19-16(20-21(12)17)15-4-3-9-24-15/h3-10H,1-2H3 |
InChI Key |
XICVBRZXELMZFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below compares structural analogs based on substituent modifications and core variations:
Key Observations :
- Substituent Position Matters : The 3,4-dimethoxyphenyl group in the target compound offers better steric and electronic profiles than 4-methoxyphenyl () or 2,4-dichlorophenyl () analogs.
- Activity Correlation : Trimethoxyphenyl derivatives (e.g., 6a–6d) show potent tubulin inhibition due to enhanced binding to the colchicine site , whereas fluorobenzyl or pyrrolyl substituents lack reported efficacy .
Key Observations :
- Synthetic Efficiency : Thiazolo[3,2-a]pyrimidine derivatives (e.g., 9b, 10c) show higher yields (76–83%) compared to triazolo[1,5-a]pyrimidines (53–65%) , likely due to fewer steric hindrances.
- Thermal Stability : Fluorophenyl-substituted triazolo[1,5-a]pyrimidines exhibit higher melting points (~211°C) than dimethoxyphenyl analogs, suggesting stronger crystal packing .
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